3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a difluoromethyl group, a methyl group, and a pyrazole ring, which contribute to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary target of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic acid is succinate dehydrogenase (SDH) . SDH is a key enzyme in the mitochondrial respiratory chain, playing a crucial role in the citric acid cycle by catalyzing the oxidation of succinate to fumarate .
Mode of Action
This compound acts by inhibiting succinate dehydrogenase (SDH) . By inhibiting this enzyme, the compound disrupts the normal functioning of the mitochondrial respiratory chain, leading to a decrease in energy production in the form of ATP .
Biochemical Pathways
The inhibition of SDH affects the citric acid cycle and the electron transport chain, two fundamental biochemical pathways for energy production . The downstream effects include a decrease in ATP production, which can lead to cell death, particularly in organisms that are highly dependent on aerobic respiration .
Pharmacokinetics
Given its use as an intermediate in the synthesis of fungicides , it is likely that these properties have been optimized to ensure effective bioavailability.
Result of Action
The molecular and cellular effects of the action of this compound are primarily related to its inhibition of SDH. This inhibition disrupts energy production, leading to cell death . This makes the compound effective as an active ingredient in fungicides .
Biochemical Analysis
Biochemical Properties
The compound plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of fungicides. It acts by inhibiting succinate dehydrogenase (SDHI), a key enzyme in the mitochondrial respiration chain . This inhibition disrupts the energy production in fungi, leading to their death .
Cellular Effects
The effects of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic acid on cells are primarily related to its role as a fungicide. By inhibiting succinate dehydrogenase, it disrupts the energy production within the fungal cells, leading to their death
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of the enzyme succinate dehydrogenase (SDHI) . This enzyme is crucial for the mitochondrial respiration chain, and its inhibition disrupts energy production within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the use of difluoroacetic acid and propargyl alcohol as starting materials. One common method includes the following steps :
Propargyl Alcohol Reaction: Propargyl alcohol is reacted with sodium hydroxide and chlorine bleach at low temperatures to form propynoic acid.
Cyclization: The propynoic acid is then subjected to cyclization with methyl hydrazine in the presence of a catalyst to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. For instance, the use of nanoscale titanium dioxide as a catalyst can enhance the reaction yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted pyrazole derivatives .
Scientific Research Applications
3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic acid has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic acid include:
- Benzovindiflupyr
- Bixafen
- Fluxapyroxad
- Isopyrazam
- Pydiflumetofen
- Sedaxane .
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the difluoromethyl group, which enhances its chemical stability and biological activity .
Properties
IUPAC Name |
5-(difluoromethyl)-2-methylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O2/c1-10-4(6(11)12)2-3(9-10)5(7)8/h2,5H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHYTWRSQZFZCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1052617-38-5 |
Source
|
Record name | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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